molecular formula C7H9ClN4O2 B11892202 4-Methyl-5-nitropicolinimidamide hydrochloride CAS No. 1179362-22-1

4-Methyl-5-nitropicolinimidamide hydrochloride

Katalognummer: B11892202
CAS-Nummer: 1179362-22-1
Molekulargewicht: 216.62 g/mol
InChI-Schlüssel: OHWGPHUVNLNANF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-nitropicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9ClN4O2. It is a derivative of picolinamide, featuring a nitro group at the 5-position and a methyl group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitropicolinimidamide hydrochloride typically involves the nitration of 4-methylpicolinimidamide followed by the introduction of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Nitration: 4-Methylpicolinimidamide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.

    Formation of Hydrochloride Salt: The resulting 4-Methyl-5-nitropicolinimidamide is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-nitropicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: 4-Methyl-5-aminopicolinimidamide hydrochloride.

    Substitution: Various substituted picolinimidamides depending on the nucleophile used.

    Hydrolysis: 4-Methyl-5-nitropicolinic acid or 4-Methyl-5-nitropicolinamide.

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-nitropicolinimidamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-nitropicolinimidamide hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-5-nitropicolinamide: Similar structure but lacks the imidamide group.

    4-Methyl-5-aminopicolinimidamide hydrochloride: Formed by the reduction of the nitro group.

    4-Methylpicolinimidamide: Precursor in the synthesis of 4-Methyl-5-nitropicolinimidamide hydrochloride.

Uniqueness

This compound is unique due to the presence of both a nitro group and an imidamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1179362-22-1

Molekularformel

C7H9ClN4O2

Molekulargewicht

216.62 g/mol

IUPAC-Name

4-methyl-5-nitropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8N4O2.ClH/c1-4-2-5(7(8)9)10-3-6(4)11(12)13;/h2-3H,1H3,(H3,8,9);1H

InChI-Schlüssel

OHWGPHUVNLNANF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.